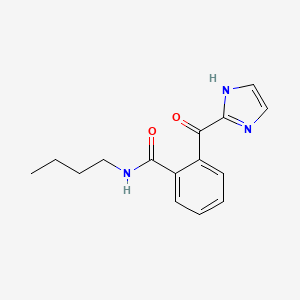
4-Benzyl-N8-hydroxy-N1-phenyloctanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-N8-hydroxy-N1-phenyloctanediamide is a compound known for its dual selectivity towards histone deacetylase 6 (HDAC6) and histone deacetylase 8 (HDAC8). This compound is a modified analog of suberoylanilide hydroxamic acid (SAHA), which is a well-known histone deacetylase inhibitor. The compound has shown significant potential in increasing levels of acetyl-α-tubulin in leukemia cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-N8-hydroxy-N1-phenyloctanediamide typically involves the following steps:
Formation of the Octanediamide Backbone: The initial step involves the formation of the octanediamide backbone through a reaction between octanediamine and a suitable carboxylic acid derivative.
Introduction of the Benzyl and Phenyl Groups: The benzyl and phenyl groups are introduced through a series of substitution reactions. This can be achieved using benzyl chloride and phenyl isocyanate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-N8-hydroxy-N1-phenyloctanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like benzyl chloride and phenyl isocyanate.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as ketones, aldehydes, and amines.
Applications De Recherche Scientifique
4-Benzyl-N8-hydroxy-N1-phenyloctanediamide has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to histone deacetylase inhibition and its effects on gene expression and cell differentiation.
Medicine: The compound has potential therapeutic applications in the treatment of cancer, particularly leukemia, due to its ability to increase levels of acetyl-α-tubulin.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery and development.
Mécanisme D'action
The mechanism of action of 4-Benzyl-N8-hydroxy-N1-phenyloctanediamide involves the inhibition of histone deacetylases (HDACs). By inhibiting HDAC6 and HDAC8, the compound increases the levels of acetylated histones, leading to changes in gene expression. This results in the modulation of various cellular processes, including cell cycle progression, apoptosis, and differentiation .
Comparaison Avec Des Composés Similaires
4-Benzyl-N8-hydroxy-N1-phenyloctanediamide is unique due to its dual selectivity towards HDAC6 and HDAC8. Similar compounds include:
Suberoylanilide Hydroxamic Acid (SAHA): A well-known HDAC inhibitor with broader selectivity.
Trichostatin A (TSA): Another HDAC inhibitor with a different selectivity profile.
Panobinostat: A potent HDAC inhibitor used in the treatment of multiple myeloma.
These compounds differ in their selectivity towards various HDAC isoforms and their therapeutic applications.
Propriétés
Formule moléculaire |
C21H26N2O3 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
4-benzyl-N'-hydroxy-N-phenyloctanediamide |
InChI |
InChI=1S/C21H26N2O3/c24-20(22-19-11-5-2-6-12-19)15-14-18(10-7-13-21(25)23-26)16-17-8-3-1-4-9-17/h1-6,8-9,11-12,18,26H,7,10,13-16H2,(H,22,24)(H,23,25) |
Clé InChI |
QANFVEVZXYUNSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CCCC(=O)NO)CCC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B12941079.png)












